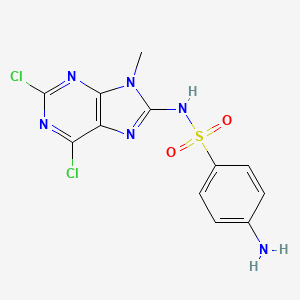
N(sup 1)-(2,6-Dichloro-9-methyl-8-purinyl)sulphanilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide: is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the purine and benzenesulfonamide moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This type of reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents, such as oxidizing or reducing agents, and may be conducted under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed: The products formed from these reactions can vary widely depending on the specific conditions and reagents used. Common products include derivatives with modified functional groups that may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: In the field of chemistry, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for researchers.
Medicine: In medicine, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide may be investigated for its potential therapeutic effects. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry: Industrially, this compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-amino-2,6-dichlorophenol
- 2,6-dichloro-4-fluorophenol
- 3,5-dichloro-4-hydroxyphenylboronic acid
Comparison: Compared to these similar compounds, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures. This unique structure imparts specific chemical and biological properties that are not found in the simpler compounds listed above.
Properties
CAS No. |
5752-04-5 |
|---|---|
Molecular Formula |
C12H10Cl2N6O2S |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-amino-N-(2,6-dichloro-9-methylpurin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N6O2S/c1-20-10-8(9(13)17-11(14)18-10)16-12(20)19-23(21,22)7-4-2-6(15)3-5-7/h2-5H,15H2,1H3,(H,16,19) |
InChI Key |
WPIVWAZHVMSBHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)Cl)Cl)N=C1NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


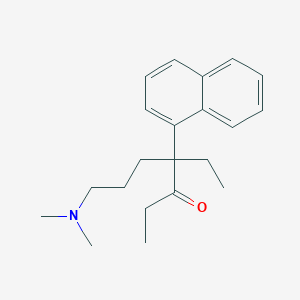
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
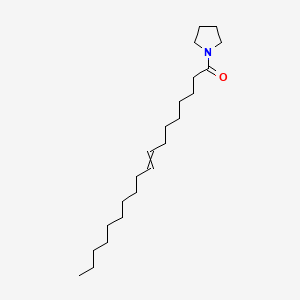



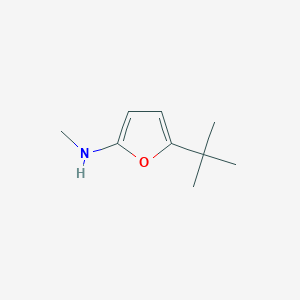


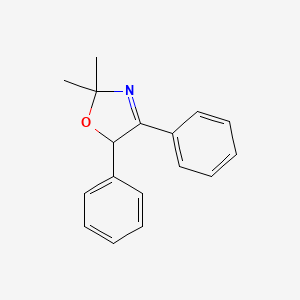
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
